molecular formula C16H17NO B11871735 2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one CAS No. 920492-01-9

2-[2-(Quinolin-8-yl)ethyl]cyclopentan-1-one

Cat. No.: B11871735
CAS No.: 920492-01-9
M. Wt: 239.31 g/mol
InChI Key: CQBMHSIVBSVINR-UHFFFAOYSA-N
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Description

2-(2-(Quinolin-8-yl)ethyl)cyclopentanone is an organic compound with the molecular formula C16H17NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Quinolin-8-yl)ethyl)cyclopentanone typically involves the reaction of quinoline derivatives with cyclopentanone under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts and solvent-free conditions are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Quinolin-8-yl)ethyl)cyclopentanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction may produce quinoline alcohols .

Scientific Research Applications

2-(2-(Quinolin-8-yl)ethyl)cyclopentanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Quinolin-8-yl)ethyl)cyclopentanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors, modulating their activity. The quinoline moiety is known to interact with DNA, proteins, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Quinolin-8-yl)ethyl)cyclopentanone is unique due to its specific structure, which combines the quinoline moiety with a cyclopentanone ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

920492-01-9

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

2-(2-quinolin-8-ylethyl)cyclopentan-1-one

InChI

InChI=1S/C16H17NO/c18-15-8-2-4-12(15)9-10-14-6-1-5-13-7-3-11-17-16(13)14/h1,3,5-7,11-12H,2,4,8-10H2

InChI Key

CQBMHSIVBSVINR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)CCC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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